

# An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

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## Compound of Interest

Compound Name: Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

Cat. No.: B1319447

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and potential biological significance of **Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate**. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

## Physicochemical Properties

**Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate** is a fluorinated heterocyclic compound with a thiazole core. The presence of the trifluoromethyl group significantly influences its chemical and biological properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.<sup>[1]</sup>

Table 1: Physicochemical Data of **Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate**

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub> S	[2]
Molecular Weight	225.19 g/mol	[2]
Appearance	Pale yellow needles or white solid	[3]
Melting Point	49-50 °C	
Boiling Point	194.8 ± 40.0 °C at 760 mmHg	
CAS Number	133046-46-5	[4]

Note: Solubility and pKa data are not readily available in the reviewed literature.

## Synthesis and Experimental Protocols

The synthesis of **Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate** can be achieved through the Hantzsch thiazole synthesis, a classical method for the preparation of thiazole derivatives.

### Synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

A common synthetic route involves the condensation of an  $\alpha$ -haloketone with a thioamide. For **Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate**, the reaction proceeds by reacting ethyl bromopyruvate with 2,2,2-trifluoroacetamide.

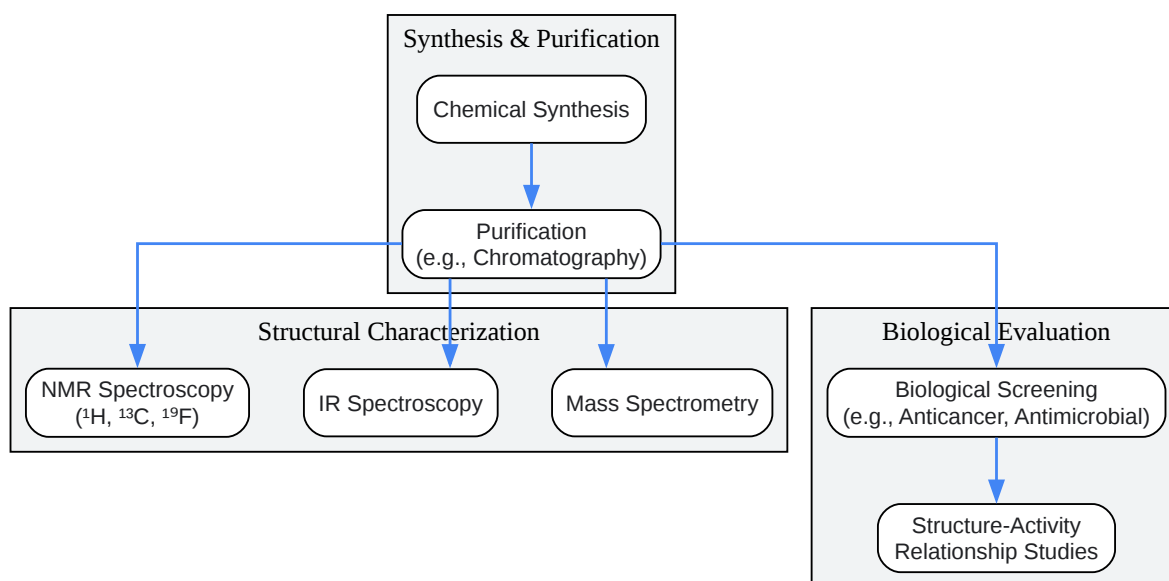
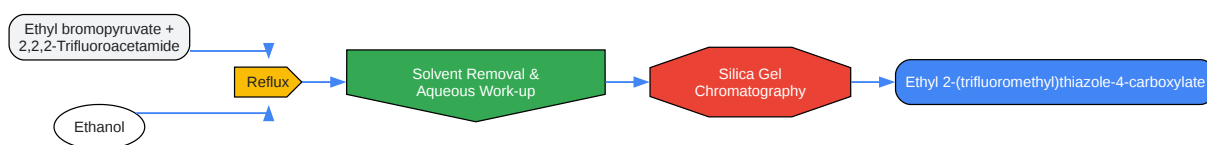
Experimental Protocol:

- **Reaction Setup:** A mixture of ethyl bromopyruvate and 2,2,2-trifluoroacetamide is refluxed in a suitable solvent, such as ethanol.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC).<sup>[5][6]</sup>
- **Work-up:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and

washed with water.

- Purification: The crude product is purified by column chromatography on silica gel to yield the final product.

### Synthesis Workflow Diagram



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